molecular formula C6H2Br2N2S B3060157 5,6-Dibromothieno[2,3-d]pyrimidine CAS No. 1841081-51-3

5,6-Dibromothieno[2,3-d]pyrimidine

Cat. No. B3060157
CAS RN: 1841081-51-3
M. Wt: 293.97
InChI Key: PJDPHTOBNOIZAL-UHFFFAOYSA-N
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Description

5,6-Dibromothieno[2,3-d]pyrimidine is a chemical compound with a unique structure . It is part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, has been a subject of research . Various methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives have been synthesized as dual EGFR/HER2 kinase inhibitors . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

1. Synthesis and Antitumor Activity

5,6-Dibromothieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antitumor activities. For example, a study by Grivsky et al. (1980) describes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against carcinomas (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

2. Interaction with Dihydropyrimidine Dehydrogenase

Dihydropyrimidine dehydrogenase (DPD) plays a crucial role in the metabolism of pyrimidine-based drugs. A 2021 study by Forouzesh et al. explores how this compound derivatives interact with DPD, a central factor in cancer treatment (Forouzesh, Beaupre, Butrin, Wawrzak, Liu, & Moran, 2021).

3. Pyrimidine Ribonucleoside Phosphorylase Activity

Krajewska and Shugar (1982) investigated pyrimidine ribonucleoside phosphorylase activity with 5,6-dimethyluridine, a compound related to this compound, highlighting the enzyme's role in chemotherapeutic agent design (Krajewska & Shugar, 1982).

4. Chemotherapeutic Potential

Eger, Grieb, and Spätling (1990) synthesized 5,6-dimethylpyrrolo[2,3-d]pyrimidines, related to this compound, to assess their potential in chemotherapeutics (Eger, Grieb, & Spätling, 1990).

5. Antimicrobial Activity

A study by Donkor et al. (1995) synthesized 6H-indeno[2',1':5,6]pyrido[2,3-d]pryimidines, closely related to this compound, showing moderate antimicrobial activity against various pathogens (Donkor, Klein, Liang, Zhu, Bradley, & Clark, 1995).

6. Inhibition of Kinases

Bistrović et al. (2017) reported the synthesis of mono- and bis-pyrrolo[2,3-d]pyrimidines, derivatives of this compound, and their anti-proliferative effects on carcinoma cells, highlighting their potential as kinase inhibitors (Bistrović, Harej, Grbčić, Sedić, Kraljević Pavelić, Cetina, & Raić-Malić, 2017).

7. Synthetic Methods and Biomedical Applications

Jubete et al. (2019) reviewed the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidine-7(8H)-ones, compounds closely related to this compound, underscoring their significance in ligand-receptor interactions (Jubete, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2019).

Mechanism of Action

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety data sheet for 5,6-Dibromothieno[2,3-d]pyrimidine indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on pyrimidine derivatives, including 5,6-Dibromothieno[2,3-d]pyrimidine, is ongoing, with a focus on their potential as anticancer agents . The review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

5,6-dibromothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-4-3-1-9-2-10-6(3)11-5(4)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDPHTOBNOIZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(SC2=NC=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288425
Record name Thieno[2,3-d]pyrimidine, 5,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1841081-51-3
Record name Thieno[2,3-d]pyrimidine, 5,6-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidine, 5,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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